N-Acetyl-D-galactosamine 4-sulfate
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Overview
Description
N-acetylgalactosamine 4-sulfate or GalNAc4S , is a sulfated monosaccharide. Its chemical formula is C8H15NO9S, and its molecular weight is approximately 301.27 g/mol . This compound plays crucial roles in various biological processes due to its unique structure.
Preparation Methods
Synthetic Routes::
Chemical Synthesis: The synthesis of 2-deoxy-2-acetamido-β-D-galactose-4-sulfate involves several steps. One common approach starts with galactose, which undergoes selective deoxygenation at the C2 position to form 2-deoxygalactose. Subsequent acetylation and sulfation yield the desired compound.
Enzymatic Synthesis: Enzymes such as sulfotransferases can catalyze the sulfation of galactose derivatives to produce GalNAc4S.
Industrial Production:: Industrial-scale production typically involves chemical synthesis, with modifications to optimize yield and purity.
Chemical Reactions Analysis
Reactions::
Sulfation: The key reaction involves adding a sulfate group to the C4 position of galactose. Sulfation is crucial for its biological activity.
Hydrolysis: GalNAc4S can undergo hydrolysis to release galactose and sulfate ions.
Redox Reactions: While GalNAc4S itself is relatively stable, it can participate in redox reactions when part of larger glycoconjugates.
Sulfation: Sulfur trioxide-pyridine complex (SO-Py) or chlorosulfonic acid (ClSOH) are commonly used sulfating agents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) facilitate hydrolysis.
Redox Reactions: Various oxidizing or reducing agents may be employed.
Major Products:: The primary product of sulfation is 2-deoxy-2-acetamido-β-D-galactose-4-sulfate itself.
Scientific Research Applications
Glycosaminoglycans (GAGs): GalNAc4S is a component of chondroitin sulfate and dermatan sulfate, both essential GAGs in extracellular matrices .
Biological Recognition: It participates in cell adhesion, signaling, and interactions with proteins.
Medicine: GalNAc4S is relevant in diseases involving GAG metabolism, such as mucopolysaccharidoses.
Biotechnology: Used as a substrate for enzyme assays and structural studies.
Mechanism of Action
Cell Surface Interactions: GalNAc4S on cell surfaces mediates binding to proteins (e.g., lectins) and other cells.
Signaling Pathways: It can modulate signaling pathways by affecting protein–protein interactions.
Comparison with Similar Compounds
Galactose: Unlike galactose, GalNAc4S contains a sulfate group at the C4 position.
Other Sulfated Sugars: GalNAc4S shares similarities with other sulfated sugars, such as glucosamine 6-sulfate and heparan sulfate.
Properties
CAS No. |
45233-43-0 |
---|---|
Molecular Formula |
C8H15NO9S |
Molecular Weight |
301.27 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C8H15NO9S/c1-3(11)9-5-6(12)7(18-19(14,15)16)4(2-10)17-8(5)13/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H,14,15,16)/t4-,5-,6-,7+,8-/m1/s1 |
InChI Key |
WHCJUIFHMJFEFZ-UIAUGNHASA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)OS(=O)(=O)O)O |
SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)O |
45233-43-0 | |
physical_description |
Solid |
Synonyms |
N-acetylgalactosamine 4-sulfate NAG-4-S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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